molecular formula C18H16ClF3N4S B2543632 3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine CAS No. 477762-67-7

3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine

Cat. No.: B2543632
CAS No.: 477762-67-7
M. Wt: 412.86
InChI Key: NDOMYIFOQFTFCS-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a piperidine moiety at position 2. The piperidine is further functionalized with a pyrazole-thienyl group.

Properties

IUPAC Name

3-chloro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4S/c19-13-8-12(18(20,21)22)10-23-17(13)26-5-3-11(4-6-26)14-9-15(25-24-14)16-2-1-7-27-16/h1-2,7-11H,3-6H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOMYIFOQFTFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 3-position of the pyridine ring.
  • Trifluoromethyl group at the 5-position, enhancing lipophilicity and potentially influencing biological interactions.
  • Piperidine moiety linked to a thienyl-pyrazole unit, which may contribute to its pharmacological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC16H17ClN6S
Molecular Weight360.86 g/mol

Research indicates that this compound exhibits various biological activities, particularly in targeting specific biochemical pathways:

  • Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating RNA polymerase II transcription. This inhibition can lead to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although detailed mechanisms remain under investigation.
  • Anticancer Activity : The compound's ability to induce apoptosis through the modulation of specific signaling pathways positions it as a candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • A study highlighted that derivatives with similar structures demonstrated significant cytotoxicity against leukemia cell lines (CEM-13, MT-4) with sub-micromolar GI50 values, indicating strong potential for anticancer applications .
  • Another investigation into related pyrazole compounds revealed their ability to suppress Plasmodium falciparum growth in vitro and in vivo, suggesting a potential role in antimalarial therapy .

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundCDK9 Inhibition
Benzothiazole HydrazonesAntimalarial
1,2,4-Oxadiazole DerivativesCytotoxicity (Leukemia)

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine exhibits a range of biological activities:

  • Anticancer Properties:
    • The compound has shown promising results in inhibiting cancer cell proliferation, particularly in prostate cancer models. It acts as an androgen receptor antagonist, making it a candidate for treating AR-dependent cancers .
  • Antifungal Activity:
    • Preliminary studies indicate that derivatives of this compound exhibit antifungal properties against several fungal strains, suggesting potential applications in agriculture for crop protection .
  • Insecticidal Properties:
    • Some derivatives have been evaluated for their insecticidal activity, showing moderate effectiveness against pests such as Mythimna separata and Spodoptera frugiperda, indicating potential uses in pest management .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound in vitro against various cancer cell lines, including PC3 (prostate cancer) and Hela (cervical cancer). The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated further.

Case Study 2: Antifungal Evaluation

Another research effort focused on assessing the antifungal properties of related trifluoromethyl pyrimidine derivatives. Results showed that certain compounds exhibited high inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, suggesting that modifications to the structure could enhance antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

CAS RN 321571-01-1 : 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine
  • The thienyl group has an additional chloro substituent.
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
  • Key Differences : A pyrrolidine (5-membered ring) replaces the piperidine (6-membered ring).
  • Implications : The smaller pyrrolidine ring introduces greater steric constraints and reduced basicity, which could affect solubility and interactions with biological targets .

Functional Group Modifications

Compound 7a () : 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine
  • Key Differences : A sulfonyl group and difluoromethoxy-pyrazole replace the piperidine-pyrazole-thienyl moiety.
SC06 () : 3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine
  • Key Differences : A hydrazinyl-pyrrole group replaces the piperidine-pyrazole-thienyl chain.
  • Implications : The hydrazine linker introduces redox-active properties, which may influence stability or mechanism of action in biological systems .

Linker and Side-Chain Variations

3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride ()
  • Key Differences: An ether-linked piperidinylmethyl group replaces the amino-linked piperidine-pyrazole-thienyl group.
  • Implications : The ether bond reduces basicity and may alter metabolic pathways (e.g., resistance to enzymatic cleavage) compared to the amine linker in the target compound .

Melting Points and Solubility

  • The piperidine group likely enhances solubility in polar solvents compared to purely aromatic substituents .

Preparation Methods

Directed Metallation and Electrophilic Quenching

Starting with 2,3-dichloro-5-(trifluoromethyl)pyridine, the trifluoromethyl group is introduced via Ullmann-type coupling using CuI and a trifluoromethylating agent. Chlorination at position 3 is achieved using POCl₃ in the presence of DMAP, yielding 3-chloro-2,5-dichloropyridine.

Key reaction conditions:

  • Temperature: 80–120°C
  • Solvent: DMF or DMSO
  • Yield: 60–75%

Synthesis of the 5-(2-Thienyl)-1H-Pyrazol-3-yl Moiety

The pyrazole-thienyl fragment is constructed through cyclocondensation and cross-coupling:

Pyrazole Ring Formation

A 1,3-diketone intermediate (e.g., 3-(2-thienyl)-1,3-diketone) reacts with hydrazine hydrate in ethanol under reflux to yield 5-(2-thienyl)-1H-pyrazol-3-amine.

Cyclization Parameters:

  • Hydrazine:diketone ratio: 1.2:1
  • Reaction time: 6–8 hours
  • Yield: 85–90%

Functionalization via Suzuki-Miyaura Coupling

For alternative routes, brominated pyrazole precursors undergo Suzuki coupling with 2-thienylboronic acid:

$$
\text{5-Bromo-1H-pyrazol-3-amine} + \text{2-Thienylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{5-(2-Thienyl)-1H-pyrazol-3-amine}
$$

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 eq)
  • Solvent: DME/H₂O (4:1)
  • Yield: 70–75%

Coupling of Piperidine and Pyrazole-Thienyl Fragments

The final step involves linking the piperidine nitrogen to the pyrazole-3-position:

Reductive Amination

A solution of 3-chloro-2-piperidino-5-(trifluoromethyl)pyridine and 5-(2-thienyl)-1H-pyrazol-3-amine undergoes reductive amination using NaBH₃CN in MeOH at 0°C to RT.

Critical Parameters:

  • Stoichiometry: 1:1.1 (piperidine:pyrazole-amine)
  • Reaction time: 12–16 hours
  • Yield: 60–68%

Mitsunobu Reaction

For sterically hindered systems, Mitsunobu conditions (DIAD, PPh₃) in THF facilitate coupling between the piperidine alcohol and pyrazole amine.

Comparative Efficiency:

Method Yield (%) Purity (%)
Reductive Amination 65 92
Mitsunobu 72 95

Purification and Characterization

Final purification employs silica gel chromatography (hexane:EtOAc, 3:1), followed by recrystallization from ethanol/water. Characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.45–7.10 (m, 3H, thienyl-H), 4.20 (m, 2H, piperidine-H).
  • HRMS : m/z calculated for C₁₈H₁₅ClF₃N₄S [M+H]⁺: 427.0621, found: 427.0618.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Use of electron-withdrawing groups (e.g., CF₃) directs cyclization to the desired 3,5-substitution pattern.
  • Piperidine Coupling Efficiency : Palladium catalysis outperforms classical NAS, particularly for electron-deficient pyridines.
  • Stability of Intermediates : Boc-protection of the piperidine nitrogen prevents undesired side reactions during pyrazole coupling.

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems reduce reaction times (e.g., 2 hours for NAS step vs. 12 hours batch). Solvent recovery systems improve sustainability, with DMF and THF recycled at >90% efficiency.

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis : For C–N bond formation under mild conditions (room temperature, visible light).
  • Electrochemical Synthesis : Oxidative coupling avoids stoichiometric oxidants, reducing waste.

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?

The compound contains a pyridine core substituted with a trifluoromethyl group (electron-withdrawing), a chloro atom (activating for nucleophilic substitution), and a piperidine-linked 5-(2-thienyl)-1H-pyrazole moiety. The pyrazole-thienyl group introduces steric bulk and potential π-π stacking interactions, while the trifluoromethyl group enhances metabolic stability . Methodological Insight: Use spectroscopic techniques (e.g., 1^1H/13^13C NMR, X-ray crystallography) to confirm regiochemistry and hydrogen bonding patterns. Computational tools (DFT) can predict electronic effects of the trifluoromethyl group .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-ketoesters .
  • Step 2 : Introduction of the piperidine moiety via nucleophilic substitution (e.g., replacing a halogen at the pyridine’s 2-position) .
  • Step 3 : Functionalization of the pyridine ring with trifluoromethyl groups using Umemoto’s reagent or CF3_3Cu . Key Reagents: Suzuki-Miyaura coupling for thienyl group installation; Pd catalysts for cross-coupling reactions .

Q. How is purity assessed, and what analytical methods are critical for quality control?

Purity is validated via HPLC (≥98% by area normalization), with LC-MS to confirm molecular weight. Residual solvents are quantified using GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidine-pyrazole linkage?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts for C-N coupling efficiency .
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to minimize side reactions.
  • Temperature Control : Optimize between 80–110°C to balance reaction rate and decomposition . Data Contradiction: Some studies report higher yields in DMF despite risks of hydrolysis; systematic DOE (Design of Experiments) is recommended .

Q. How can contradictory biological activity data (e.g., kinase inhibition vs. no activity) be resolved?

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Impurity Profiling : Trace-level byproducts (e.g., dechlorinated analogs) may interfere; use preparative HPLC to isolate pure batches .
  • Computational Docking : Compare binding poses in kinase active sites using MOE or Schrödinger Suite to identify steric clashes from the thienyl group .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative (H2_2O2_2) conditions.
  • Advanced Analytics : HRMS and 19^19F NMR track trifluoromethyl group stability. Thermal analysis (DSC/TGA) identifies melting point shifts due to polymorphic changes .

Q. How can derivatives be designed to improve target selectivity (e.g., kinase vs. GPCRs)?

  • SAR Studies : Replace the thienyl group with furan (less lipophilic) or pyridyl (hydrogen-bond acceptor) to modulate selectivity .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) on the piperidine nitrogen to enhance bioavailability .

Methodological Challenges

Q. What cross-coupling strategies are viable for modifying the pyridine core?

  • Suzuki-Miyaura : Install aryl/heteroaryl groups at the 2- or 4-positions using boronic acids .
  • Direct C-H Functionalization : Use Pd/Cu-mediated C-H activation to introduce substituents without pre-halogenation .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and EN 143/P3 respirator if airborne particles are generated .
  • Waste Disposal : Quench reaction mixtures with silica gel before incineration to avoid releasing trifluoromethyl byproducts .

Research Applications

Q. What in vivo models are suitable for studying its neuropharmacological potential?

  • Rodent Models : Test cognitive effects in Morris water maze (Alzheimer’s) or MPTP-induced Parkinson’s models.
  • Dosage : Optimize bioavailability via IP vs. oral administration, monitoring plasma levels using LC-MS/MS .

Q. How can mechanistic studies elucidate its role in enzyme inhibition?

  • Kinetic Assays : Measure KiK_i values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Crystallography : Co-crystallize with target enzymes (e.g., kinases) to identify binding site interactions .

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